molecular formula C21H20N2O2 B14212987 9H-Xanthene-3-carboxamide, 9-(8-azabicyclo[3.2.1]oct-3-ylidene)- CAS No. 825650-37-1

9H-Xanthene-3-carboxamide, 9-(8-azabicyclo[3.2.1]oct-3-ylidene)-

Cat. No.: B14212987
CAS No.: 825650-37-1
M. Wt: 332.4 g/mol
InChI Key: TUQBLYYRVCIPIY-UHFFFAOYSA-N
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Description

9H-Xanthene-3-carboxamide, 9-(8-azabicyclo[3.2.1]oct-3-ylidene)- is a compound known for its selective delta opioid receptor agonist properties. This compound has garnered attention due to its potent antihyperalgesic effects without causing significant side effects such as respiratory depression, pharmacologic tolerance, or physical dependence .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Xanthene-3-carboxamide, 9-(8-azabicyclo[3.2.1]oct-3-ylidene)- involves several steps, starting with the preparation of the 8-azabicyclo[3.2.1]octane scaffold. This scaffold is central to the family of tropane alkaloids, which display a wide array of biological activities . The synthetic route typically involves enantioselective construction methods to ensure the correct stereochemistry of the compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthesis likely involves large-scale adaptation of the laboratory methods, with optimization for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

9H-Xanthene-3-carboxamide, 9-(8-azabicyclo[3.2.1]oct-3-ylidene)- undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the xanthene or azabicyclo scaffold.

    Reduction: This reaction can be used to reduce any oxidized intermediates back to their original state.

    Substitution: This reaction can introduce different substituents onto the xanthene or azabicyclo scaffold.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the scaffold .

Properties

CAS No.

825650-37-1

Molecular Formula

C21H20N2O2

Molecular Weight

332.4 g/mol

IUPAC Name

9-(8-azabicyclo[3.2.1]octan-3-ylidene)xanthene-3-carboxamide

InChI

InChI=1S/C21H20N2O2/c22-21(24)12-5-8-17-19(11-12)25-18-4-2-1-3-16(18)20(17)13-9-14-6-7-15(10-13)23-14/h1-5,8,11,14-15,23H,6-7,9-10H2,(H2,22,24)

InChI Key

TUQBLYYRVCIPIY-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(=C3C4=C(C=C(C=C4)C(=O)N)OC5=CC=CC=C53)CC1N2

Origin of Product

United States

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